molecular formula C12H17NO3 B13519337 Ethyl 2-(benzylamino)-3-hydroxypropanoate

Ethyl 2-(benzylamino)-3-hydroxypropanoate

Cat. No.: B13519337
M. Wt: 223.27 g/mol
InChI Key: SYLBBUFKJDTKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an ethyl ester group, a benzylamino group, and a hydroxyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-3-hydroxypropanoate typically involves a multi-step process. One common method starts with the reaction of ethyl 3-bromopropanoate with benzylamine under basic conditions to form the intermediate ethyl 2-(benzylamino)-3-bromopropanoate. This intermediate is then subjected to hydrolysis to yield the desired product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(benzylamino)-3-oxopropanoate.

    Reduction: Formation of ethyl 2-(benzylamino)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylamino)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the benzylamino group allows for interactions with aromatic residues in the enzyme’s active site, while the hydroxyl group can form hydrogen bonds with other residues .

Comparison with Similar Compounds

Ethyl 2-(benzylamino)-3-hydroxypropanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-(benzylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-16-12(15)11(9-14)13-8-10-6-4-3-5-7-10/h3-7,11,13-14H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBBUFKJDTKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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